
Technical Profile: 2-Chloro-3-
hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 2-Chloro-3-hydroxybenzonitrile

CAS No.: 51786-11-9

Cat. No.: B1592157

Get Quote

Core Identity & Molecular Weight Analysis

Executive Summary
2-Chloro-3-hydroxybenzonitrile (CAS: 51786-11-9) is a tri-substituted benzene derivative

serving as a high-value scaffold in the synthesis of bioactive heterocycles.[1] Its structural

uniqueness lies in the ortho-chloro positioning relative to the nitrile, combined with a meta-

hydroxyl group. This configuration allows for orthogonal functionalization: the phenolic hydroxyl

facilitates etherification (e.g., Mitsunobu coupling), while the nitrile group serves as a precursor

for amidines, tetrazoles, or carboxylic acids. It is a validated intermediate in the development of

Stearoyl-CoA Desaturase (SCD) inhibitors and Oxytocin antagonists.

Physicochemical Specifications
The precise molecular weight is critical for stoichiometric calculations in multi-step synthesis

and for confirming identity via Mass Spectrometry (MS).
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Property Specification Technical Note

Molecular Weight 153.57 g/mol
Average mass based on

standard atomic weights.

Exact Mass 152.998 g/mol
Monoisotopic mass (essential

for High-Res MS).

Molecular Formula

CAS Number 51786-11-9

Distinct from isomers like 3-

chloro-4-hydroxybenzonitrile.

[2]

Physical State Crystalline Solid
Typically off-white to pale

yellow.

Acidity (pKa) ~7.0 - 7.5 (Predicted)

The electron-withdrawing CN

and Cl groups increase acidity

relative to phenol (pKa 10).

Isotopic Pattern M (100%), M+2 (32%)

Characteristic Chlorine

signature (

/

ratio ~3:1).

Synthetic Pathways & Production
Access to 2-Chloro-3-hydroxybenzonitrile is typically achieved through functional group

manipulation of pre-halogenated aromatic cores. Two primary routes are described below to

ensure supply chain redundancy.

Route A: Demethylation (Preferred for Purity)
This route utilizes 2-chloro-3-methoxybenzonitrile as a precursor. It is favored in GMP

environments due to the avoidance of unstable diazonium intermediates.

Step 1: Solvation of 2-chloro-3-methoxybenzonitrile in anhydrous Dichloromethane (DCM).
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Step 2: Slow addition of Boron Tribromide (

) at -78°C to 0°C.

Step 3: Hydrolysis of the borate complex to liberate the phenol.

Route B: Sandmeyer Sequence (Alternative)
Starting from 3-amino-2-chlorobenzonitrile, this route is useful when the amino-precursor is

readily available from nitration/reduction workflows.

Step 1: Diazotization using

in aqueous

.

Step 2: Hydrolysis of the diazonium salt at elevated temperatures to install the hydroxyl

group.

Visualization of Synthetic Logic
The following diagram illustrates the decision matrix for synthesis and downstream

derivatization.

2-Chloro-3-methoxybenzonitrile BBr3 / DCM
(Demethylation)

3-Amino-2-chlorobenzonitrile
1. NaNO2/H+
2. H2O/Heat
(Sandmeyer)

2-CHLORO-3-HYDROXYBENZONITRILE
(MW: 153.57)

SCD Inhibitors
(Etherification)Mitsunobu

Oxytocin Antagonists
(Heterocycle Formation)

Cyclization

Click to download full resolution via product page

Figure 1: Synthetic workflow comparing Demethylation and Sandmeyer routes to the target

scaffold.

Analytical Validation (Self-Validating System)
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To ensure the integrity of the molecular weight and structure, the following analytical signatures

must be verified.

Mass Spectrometry (LC-MS)
Ionization: Electrospray Ionization (ESI) in Negative Mode (

) is preferred due to the acidic phenolic proton.

Diagnostic Signal: Look for the parent ion at m/z 152.0 (

).

Isotope Confirmation: A secondary peak at m/z 154.0 must be present with approximately

33% intensity of the base peak, confirming the presence of one Chlorine atom.

Nuclear Magnetic Resonance (

-NMR)
Solvent:

~10.5-11.0 ppm (s, 1H): Exchangeable phenolic -OH (diagnostic for deprotection success).

~7.0-7.5 ppm (m, 3H): Aromatic region.

The proton at position 4 (ortho to OH) typically appears as a doublet.

The proton at position 5 (meta to OH and CN) appears as a triplet/multiplet.

The proton at position 6 (ortho to CN) appears as a doublet.

Application in Drug Development
2-Chloro-3-hydroxybenzonitrile is not merely a reagent but a core pharmacophore used to

modulate biological targets.

1. Stearoyl-CoA Desaturase (SCD) Modulation Recent patent literature highlights this molecule

as a key building block for SCD1 and SCD5 inhibitors. These pathways are implicated in lipid

metabolism disorders and primary brain cancers. The hydroxyl group is typically alkylated (e.g.,
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via Mitsunobu reaction with tert-butyl 4-hydroxypiperidine-1-carboxylate) to link the benzonitrile

core to solubilizing amine tails.

2. Oxytocin Antagonists In the synthesis of substituted triazoles for treating sexual dysfunction

(e.g., premature ejaculation), the nitrile group serves as the electrophilic anchor for forming the

triazole ring system, while the chloro-substitution provides steric lock to enhance receptor

selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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